Pseudomonic acid B
CAS No.: 40980-51-6
Cat. No.: VC20885178
Molecular Formula: C26H44O10
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40980-51-6 |
|---|---|
| Molecular Formula | C26H44O10 |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid |
| Standard InChI | InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 |
| Standard InChI Key | JGKQAKOVZJHZTF-LHSFDMIQSA-N |
| Isomeric SMILES | C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O |
| SMILES | CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O |
| Canonical SMILES | CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O |
Introduction
Chemical Structure and Properties
Pseudomonic acid B is a minor antibiotic compound produced by the bacterium Pseudomonas fluorescens. It is structurally related to pseudomonic acid A, which is the primary component of the topical antibiotic mupirocin . The definitive chemical structure of pseudomonic acid B has been identified as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid through comprehensive spectral analysis and comparison with derivatives of pseudomonic acid A .
The most distinguishing structural feature of pseudomonic acid B is the presence of an additional hydroxyl group at the C8 position compared to pseudomonic acid A . This hydroxyl group significantly impacts the compound's physicochemical properties and biological activity.
Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₄₄O₁₀ | |
| Molecular Weight | 516.6 g/mol | |
| CAS Number | 40980-51-6 | |
| XLogP3-AA | 2.0 | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 10 | |
| Rotatable Bond Count | 17 |
Like other pseudomonic acids, pseudomonic acid B consists of two main structural components: a polyketide-derived monic acid moiety and a 9-hydroxynonanoic acid chain connected via an ester linkage. The 8-hydroxyl group in pseudomonic acid B is located on the monic acid portion of the molecule.
Biosynthesis
Production Source
Pseudomonic acid B is naturally produced by the Gram-negative bacterium Pseudomonas fluorescens NCIMB 10586, the same organism that produces other pseudomonic acids . The bacterium synthesizes a mixture of pseudomonic acids, with pseudomonic acid A typically being the dominant product under standard conditions, while pseudomonic acid B usually constitutes approximately 8% of the total pseudomonic acid mixture .
Genetic and Enzymatic Factors
Recent genetic studies have provided significant insights into the enzymes involved in pseudomonic acid biosynthesis. Particularly noteworthy is the finding that mutations in specific mupirocin tailoring genes - mupO, mupU, mupV, and macpE - result in a shift from pseudomonic acid A to pseudomonic acid B production in P. fluorescens .
A study by El-Sayed and colleagues identified several key enzymes involved in the biosynthetic pathway:
| Enzyme | Function in Biosynthesis |
|---|---|
| MmpA, MmpB, MmpD, MmpA | Type I polyketide synthases involved in backbone assembly |
| MupB | Putative reverse esterase potentially involved in esterification |
| MupO, MupU, MupV, MacpE | Essential for pseudomonic acid A but not B production |
| MupW | Implicated in oxidation of the 16-methyl group |
The conversion of pseudomonic acid B to pseudomonic acid A involves the removal of the tertiary hydroxyl group at C8 through a complex series of steps. Research has identified genes mupL, mupM, mupN, mupO, mupP, mupV, mupC, mupF, mupU, and macpE as being implicated in this conversion process .
Biological Activity
Mechanism of Action
Pseudomonic acid B exhibits antibacterial activity through the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), thereby disrupting protein synthesis in bacteria. This mechanism is similar to that of pseudomonic acid A (mupirocin), which selectively binds to bacterial IleRS, preventing the formation of isoleucyl-tRNA and halting the incorporation of isoleucine into nascent polypeptide chains .
The unique structure of pseudomonic acid B, particularly the additional hydroxyl group at C8, affects its binding affinity to the target enzyme, which partly explains its different potency compared to pseudomonic acid A.
Research Developments
Historical Research
The structure of pseudomonic acid B was first elucidated in the 1970s, with detailed structural analysis published in 1977 . Early research focused on establishing its chemical structure through spectroscopic methods and chemical derivatization.
Subsequent research in the 1980s and 1990s began exploring the biosynthetic relationship between pseudomonic acid A and B, with conflicting hypotheses about whether pseudomonic acid B was a precursor to or derivative of pseudomonic acid A.
Synthetic Studies
Research by Willis and colleagues has explored synthetic approaches to pseudomonic acid precursors, which may eventually facilitate total synthesis of pseudomonic acid B and its derivatives . These synthetic studies may enable the creation of novel analogues with improved properties.
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